

physicochemical properties of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

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Compound of Interest

Compound Name: 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

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An In-depth Technical Guide on the Physicochemical Properties of **6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene**

Abstract

6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Primarily recognized as a key intermediate in the synthesis of Raloxifene, a selective estrogen receptor modulator (SERM), its benzothiophene core is a scaffold for numerous pharmacologically active molecules.^[1] This document provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and its biological context.

Physicochemical Properties

The properties of **6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene** are summarized below. Data has been aggregated from various chemical suppliers and databases.

General and Chemical Identifiers

Property	Value	Source(s)
IUPAC Name	6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene	[2]
CAS Number	63675-74-1	
Molecular Formula	C ₁₆ H ₁₄ O ₂ S	[2]
Molecular Weight	270.35 g/mol	
Appearance	White to off-white or pale yellow crystalline powder/solid	[3][4]
Purity	≥98.0% to ≥99.0% (by HPLC)	[4][5]

Physical and Computed Properties

Property	Value	Source(s)
Melting Point	191-197 °C / 194-198 °C	[3][4]
98-99 °C	[6]	
Boiling Point	435.7 °C at 760 mmHg	[3]
Density	~1.194 g/cm ³	[3]
Flash Point	217.3 °C	[3]
Refractive Index	1.629	[3]
XLogP3	4.5	[2]
Topological Polar Surface Area (TPSA)	46.7 Å ²	[2]

Note on Melting Point: A significant discrepancy exists in the reported melting point. While most sources cite a range between 191-198°C, one source reports 98-99°C.[3][4][6] This could be due to the existence of different polymorphic forms or variations in measurement conditions.

Solubility and Storage

Property	Value	Source(s)
Solubility	Insoluble in methanol; sparingly soluble in acetone; soluble in chloroform and dichloromethane.	[4][7]
Storage Conditions	Store in a refrigerator (2°C - 8°C), sealed in a dry place.	[3]

Experimental Protocols

Synthesis via Acid-Catalyzed Intramolecular Cyclization

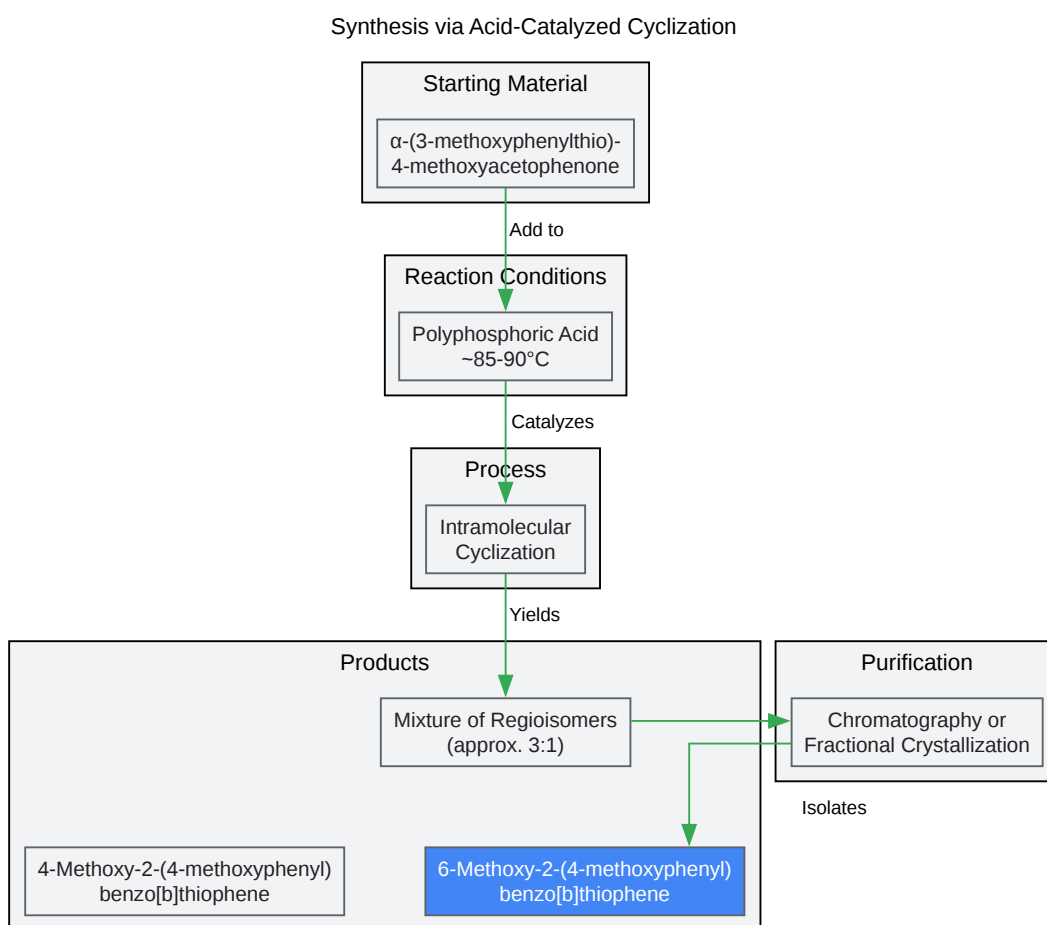
A primary method for synthesizing **6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene** involves the acid-catalyzed intramolecular cyclization and rearrangement of a precursor molecule. This protocol is based on methodologies described in patent literature.[8][9]

Principle: The synthesis involves the reaction of α -(3-methoxyphenylthio)-4-methoxyacetophenone in the presence of a strong acid catalyst, which promotes cyclization to form the benzothiophene ring system.

Methodology:

- The starting compound, α -(3-methoxyphenylthio)-4-methoxyacetophenone, is added to neat polyphosphoric acid.
- The reaction mixture is heated to approximately 85°C to 90°C.
- The reaction proceeds via an acid-catalyzed intramolecular cyclization, followed by a rearrangement.
- This process yields an approximate 3:1 mixture of two regioisomeric products: **6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene** and 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.[8]
- The isomeric products co-precipitate from the reaction mixture.

- Separation of the desired 6-methoxy regioisomer is required and can be achieved by methods such as chromatography or fractional crystallization.[8]



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A diagram illustrating the synthesis workflow.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

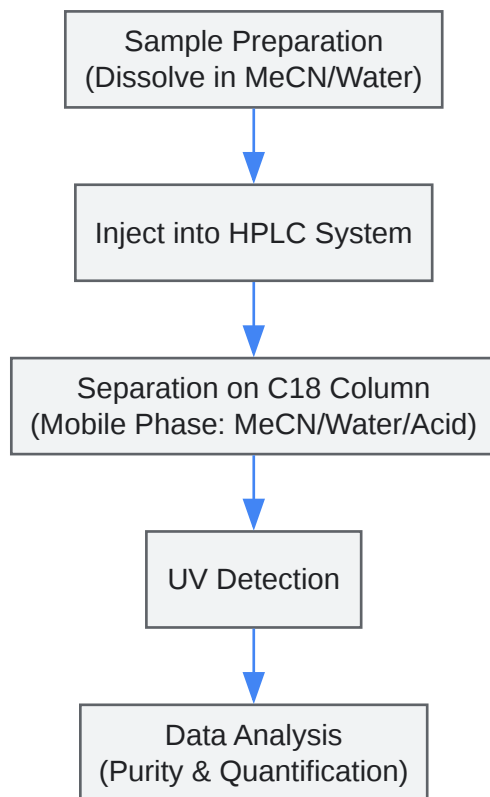
HPLC is a standard method for assessing the purity of **6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene** and for its quantification.^[4]

Principle: A reverse-phase (RP) HPLC method separates the compound from impurities based on its hydrophobic character.

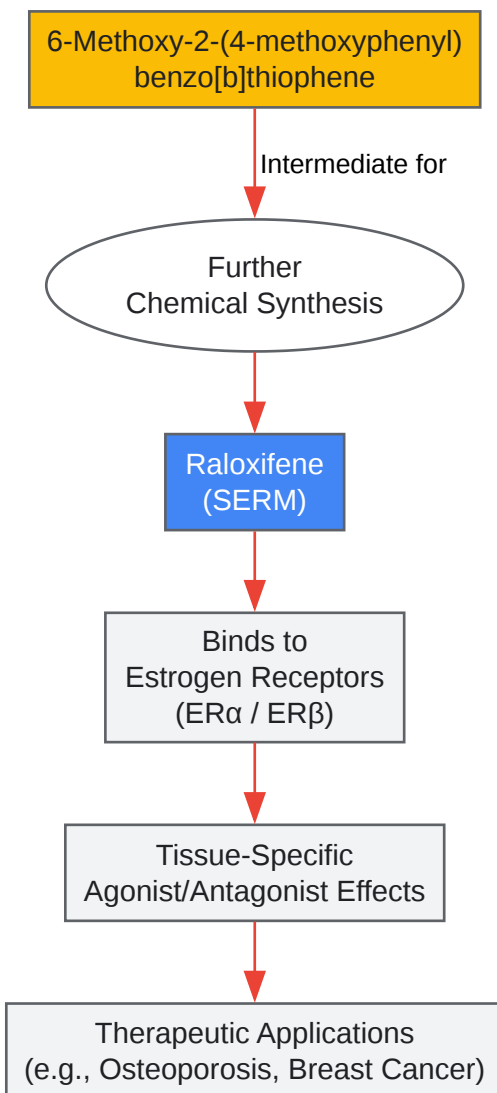
Methodology:

- Instrumentation: HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column (e.g., Newcrom R1).^[10]
- Mobile Phase: A gradient or isocratic mixture of acetonitrile (MeCN) and water. Phosphoric acid is added to control the pH.^[10] For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.^[10]
- Detection: UV detection at an appropriate wavelength (e.g., 290 nm, based on analogous structures).^[11]
- Analysis: The retention time and peak area are used to identify and quantify the compound, respectively. Purity is determined by comparing the main peak area to the total area of all peaks.

Analytical Workflow (RP-HPLC)



Biological Context and Mechanism



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